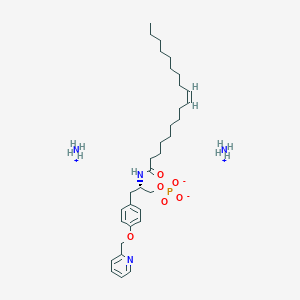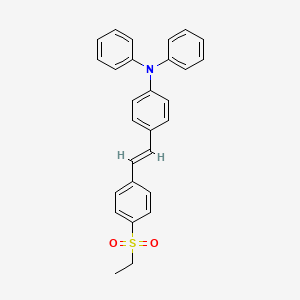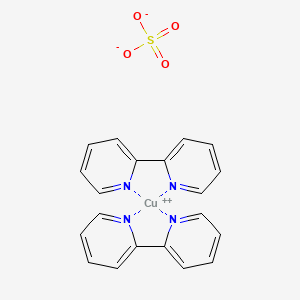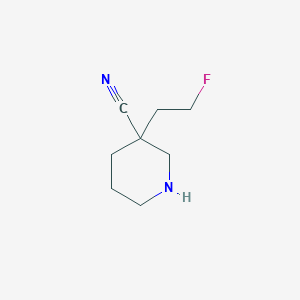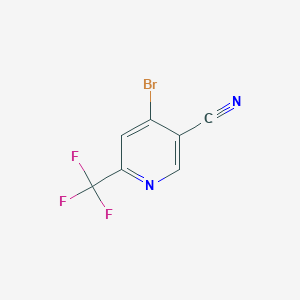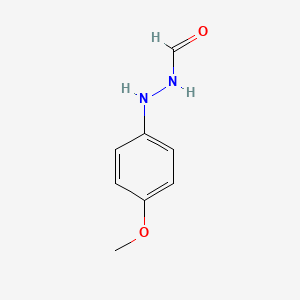
9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-: is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro group and a dimethylamino group attached to the anthracenedione structure. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- typically involves the chlorination of anthraquinone followed by the introduction of the dimethylamino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The dimethylamino group is introduced using dimethylamine under controlled conditions to ensure the selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its color and chemical properties.
Substitution: The chloro and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
Chemistry: In chemistry, 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the development of compounds with specific color properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the dimethylamino group is believed to enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it a valuable component in various applications, including textiles and coatings.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
相似化合物的比较
9,10-Anthracenedione, 1-chloro-: This compound lacks the dimethylamino group, resulting in different chemical and biological properties.
9,10-Anthracenedione, 2-chloro-: The chloro group is positioned differently, affecting the compound’s reactivity and applications.
2-Methylanthraquinone: This compound has a methyl group instead of a dimethylamino group, leading to variations in its chemical behavior and uses.
Uniqueness: The presence of both the chloro and dimethylamino groups in 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- makes it unique among its analogs. These functional groups contribute to its distinct chemical reactivity, color properties, and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
59222-12-7 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC 名称 |
1-chloro-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,1-2H3 |
InChI 键 |
MCBCZWJSNRZCRO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


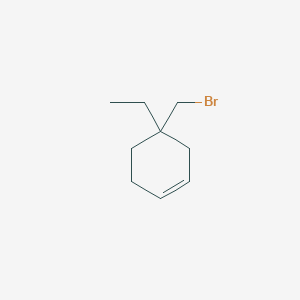
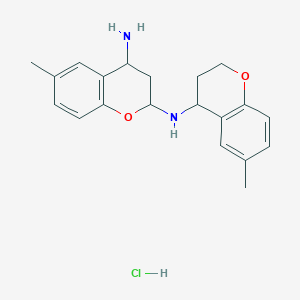
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
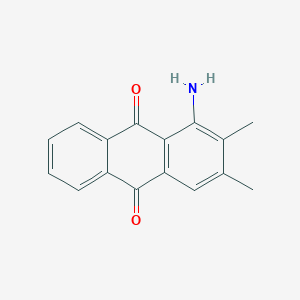
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
